molecular formula C25H28ClN5O2 B11234008 2-{4-[4-(2-Chlorophenyl)piperazine-1-carbonyl]piperidin-1-YL}-3-methoxyquinoxaline

2-{4-[4-(2-Chlorophenyl)piperazine-1-carbonyl]piperidin-1-YL}-3-methoxyquinoxaline

Cat. No.: B11234008
M. Wt: 466.0 g/mol
InChI Key: VVMNRESKNQTHKG-UHFFFAOYSA-N
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Description

2-{4-[4-(2-Chlorophenyl)piperazine-1-carbonyl]piperidin-1-YL}-3-methoxyquinoxaline is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a quinoxaline core, a piperazine ring, and a chlorophenyl group. These structural features contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[4-(2-Chlorophenyl)piperazine-1-carbonyl]piperidin-1-YL}-3-methoxyquinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a suitable diketone. The resulting quinoxaline is then subjected to further functionalization to introduce the piperazine and piperidinyl groups.

One common synthetic route involves the reaction of 2-chloroquinoxaline with 1-(2-chlorophenyl)piperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then reacted with piperidine-1-carbonyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{4-[4-(2-Chlorophenyl)piperazine-1-carbonyl]piperidin-1-YL}-3-methoxyquinoxaline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinone derivative.

    Reduction: The quinoxaline core can be reduced to form a dihydroquinoxaline derivative.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-{4-[4-(2-Chlorophenyl)piperazine-1-carbonyl]piperidin-1-YL}-3-methoxyquinoxaline involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it may act as a ligand for dopamine receptors, modulating neurotransmitter activity in the brain. The compound’s structure allows it to fit into the active sites of these targets, influencing their function and leading to various biological effects.

Properties

Molecular Formula

C25H28ClN5O2

Molecular Weight

466.0 g/mol

IUPAC Name

[4-(2-chlorophenyl)piperazin-1-yl]-[1-(3-methoxyquinoxalin-2-yl)piperidin-4-yl]methanone

InChI

InChI=1S/C25H28ClN5O2/c1-33-24-23(27-20-7-3-4-8-21(20)28-24)30-12-10-18(11-13-30)25(32)31-16-14-29(15-17-31)22-9-5-2-6-19(22)26/h2-9,18H,10-17H2,1H3

InChI Key

VVMNRESKNQTHKG-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=CC=CC=C2N=C1N3CCC(CC3)C(=O)N4CCN(CC4)C5=CC=CC=C5Cl

Origin of Product

United States

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